molecular formula C17H19NO B14192636 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol CAS No. 922191-52-4

2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol

Cat. No.: B14192636
CAS No.: 922191-52-4
M. Wt: 253.34 g/mol
InChI Key: VRNNXDQQUZCILH-SUMWQHHRSA-N
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Description

2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group and an amino group attached to a phenylbutenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol typically involves the reaction of 2-aminophenol with (1R,2S)-2-methyl-1-phenylbut-3-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Amino-1,2-diphenylethanol
  • (1R,2S)-2-Methylamino-1-phenylpropyl acetate

Uniqueness

2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the presence of both phenol and amino groups attached to a phenylbutenyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

922191-52-4

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-[[(1R,2S)-2-methyl-1-phenylbut-3-enyl]amino]phenol

InChI

InChI=1S/C17H19NO/c1-3-13(2)17(14-9-5-4-6-10-14)18-15-11-7-8-12-16(15)19/h3-13,17-19H,1H2,2H3/t13-,17+/m0/s1

InChI Key

VRNNXDQQUZCILH-SUMWQHHRSA-N

Isomeric SMILES

C[C@@H](C=C)[C@H](C1=CC=CC=C1)NC2=CC=CC=C2O

Canonical SMILES

CC(C=C)C(C1=CC=CC=C1)NC2=CC=CC=C2O

Origin of Product

United States

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